![molecular formula C15H9BrN4S B12562660 Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- CAS No. 171179-30-9](/img/structure/B12562660.png)
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is a heterocyclic compound that combines a thiazole ring with a quinazoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- typically involves the heteroannulation reaction of 2-alkylsulfanylquinazoline. This process begins with the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt to obtain 2-alkylsulfanylquinazolines. These intermediates are then subjected to a heteroannulation reaction with propargyl bromide and aryl halides in the presence of triethylamine and catalysts such as (PPh3)2PdCl2 and CuI .
Industrial Production Methods
Industrial production would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as microwave-assisted synthesis to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various functionalized thiazoloquinazolines .
Scientific Research Applications
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with microbial DNA replication .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its significant antitumor activity.
Thiazolo[3,2-a]pyrimidine: Exhibits anticancer, antihypertensive, and antiviral activities.
Thiazole derivatives: Include compounds with diverse biological activities such as antioxidant, analgesic, and neuroprotective properties.
Uniqueness
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other thiazoloquinazoline derivatives. Its combination of a thiazole ring with a quinazoline ring and the presence of a bromophenyl group contribute to its unique chemical and biological properties .
Properties
CAS No. |
171179-30-9 |
|---|---|
Molecular Formula |
C15H9BrN4S |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-[1,3]thiazolo[5,4-g]quinazolin-8-amine |
InChI |
InChI=1S/C15H9BrN4S/c16-9-2-1-3-10(4-9)20-15-11-5-14-13(19-8-21-14)6-12(11)17-7-18-15/h1-8H,(H,17,18,20) |
InChI Key |
IRGSEHJOWJXKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
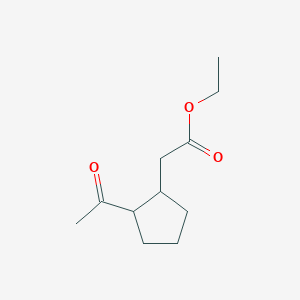
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
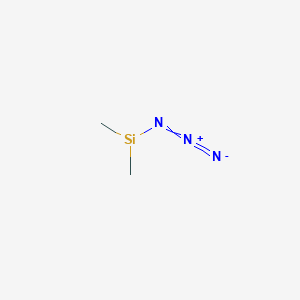
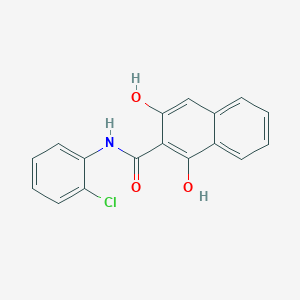
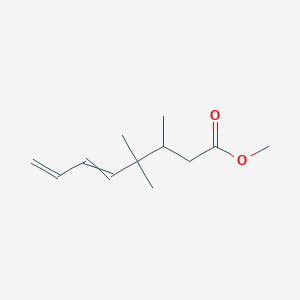
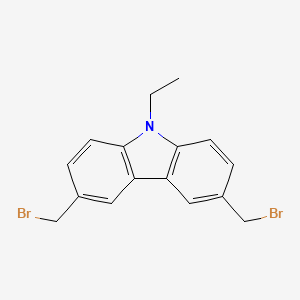
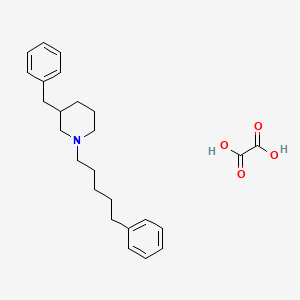

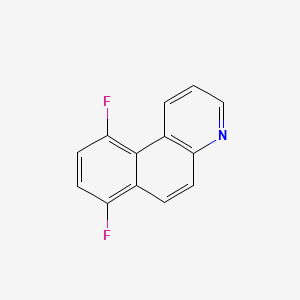

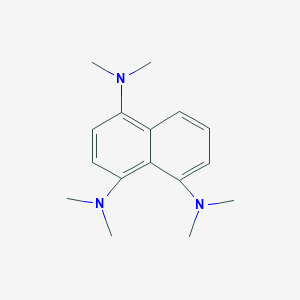

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
